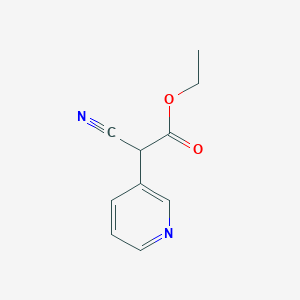

Ethyl 2-cyano-2-pyridin-3-YL-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyano-2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYWGBJSNFGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556454 | |

| Record name | Ethyl cyano(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39266-24-5 | |

| Record name | Ethyl α-cyano-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-cyano-2-pyridin-3-YL-acetate chemical properties

An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the functionalities of a pyridine ring, a nitrile group, and an ester, makes it a strategic precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactive characteristics, and its pivotal role as an intermediate in the development of novel therapeutic agents. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective utilization in modern chemical research.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of safe and reproducible science. Ethyl 2-cyano-2-(pyridin-3-yl)acetate is registered and indexed under several international identifiers, ensuring its unambiguous recognition in literature and chemical databases.

| Identifier | Value | Source |

| CAS Number | 39266-24-5 | [1][2] |

| IUPAC Name | ethyl 2-cyano-2-(pyridin-3-yl)acetate | N/A |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1] |

| SMILES | CCOC(=O)C(C#N)C1=CN=CC=C1 | [1] |

| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its handling, purification, and characterization. While some experimental physical data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate is not widely published, its properties can be reliably predicted based on its functional groups and data from analogous structures.

Physicochemical Properties

Quantitative physical property data for the title compound is sparse in publicly accessible databases.[1] The table below summarizes available information and provides context by comparing it to the well-characterized parent compound, ethyl cyanoacetate.

| Property | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Ethyl Cyanoacetate (for comparison) | Source |

| Melting Point | Not available | -22 °C | [1][3][4] |

| Boiling Point | Not available | 208 - 210 °C | [1][3][4] |

| Density | Not available | 1.063 g/mL at 25 °C | [1][3] |

| Appearance | Expected to be a liquid or low-melting solid | Colorless liquid | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Slightly soluble in water (20 g/L) | [3] |

| logP (Octanol/Water) | Not available | -0.119 | [4] |

Predicted Spectroscopic Signature

No publicly archived spectra are available for this specific molecule. However, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the ethyl ester group.

-

Pyridine Ring: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at the C2 position of the pyridine ring will likely be the most downfield.

-

Alpha-Proton: A singlet for the single proton at the chiral center (δ ~4.5-5.0 ppm).

-

Ethyl Group: A quartet (δ ~4.2 ppm, 2H) for the -OCH₂- protons, coupled to the methyl protons, and a triplet (δ ~1.3 ppm, 3H) for the terminal -CH₃ protons.

-

-

¹³C NMR: The carbon spectrum will display signals for the pyridine ring carbons (δ 120-155 ppm), the nitrile carbon (C≡N, δ ~115-120 ppm), the ester carbonyl carbon (C=O, δ ~165-170 ppm), the alpha-carbon (δ ~50-60 ppm), and the two carbons of the ethyl group (δ ~60 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.

Synthesis Methodology: Palladium-Catalyzed Arylation

The most direct and efficient synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves the palladium-catalyzed cross-coupling of an aryl halide with the enolate of ethyl cyanoacetate. This method provides a reliable pathway to the desired product with good yields.

Rationale and Mechanistic Insight

This protocol utilizes a palladium catalyst, specifically one with a ferrocene-based phosphine ligand (dppf), which is highly effective for C-C bond formation. The reaction proceeds via a standard catalytic cycle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine.

-

Deprotonation: A strong base, potassium tert-butoxide, deprotonates ethyl cyanoacetate to form a nucleophilic enolate.

-

Transmetalation (or Salt Metathesis): The enolate displaces the bromide on the palladium complex.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to ensure complete enolate formation without competing side reactions like ester hydrolysis.

Caption: High-level workflow for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for similar arylations.[7]

Materials:

-

3-Bromopyridine

-

Ethyl cyanoacetate

-

Potassium tert-butoxide (KOtBu)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and potassium tert-butoxide (2.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

To this stirred suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 equiv).

-

Heat the reaction mixture to 70 °C and maintain stirring at this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromopyridine is consumed (typically 12-18 hours).

-

Once complete, cool the mixture to room temperature and carefully quench by adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.

Caption: Key reactive pathways for Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

-

Nitrile Group: The cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions (e.g., with sodium azide to form a tetrazole ring).

-

Ester Group: The ethyl ester is susceptible to hydrolysis (saponification) to form the corresponding carboxylate salt. It can also undergo amidation with amines or be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Combined Reactivity (Cyclization): The true power of this intermediate is realized when both the nitrile and ester groups react in concert. For example, treatment with certain reagents can induce intramolecular cyclization, leading to the formation of highly functionalized 2-pyridone heterocycles. These pyridone scaffolds are prevalent in many biologically active compounds.[8][9][10]

Application in Medicinal Chemistry & Drug Development

While not an active pharmaceutical ingredient itself, Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a quintessential "scaffold" molecule. Its derivatives, particularly the 3-cyano-2-pyridone core, have demonstrated a wide range of biological activities, making this starting material highly valuable for drug discovery programs.

Derivatives synthesized from cyanoacetate precursors have shown promise in several therapeutic areas:

-

Anticancer Activity: Certain 3-cyano-2-pyridone derivatives have been screened for their in-vitro anticancer activity against human cancer cell lines, with some compounds showing potent inhibitory effects.[8]

-

Antimicrobial Agents: The pyridine ring is a well-known pharmacophore in antimicrobial agents. Functionalized pyridones derived from this intermediate have been investigated for their activity against various bacterial strains.[11][12]

-

Insecticides: The structural motifs are also found in compounds with insecticidal properties, highlighting the scaffold's versatility beyond human medicine.[13]

Caption: Role as a precursor to bioactive scaffolds in drug discovery programs.

Safety, Handling, and Toxicology

As a professional-grade laboratory chemical, Ethyl 2-cyano-2-(pyridin-3-yl)acetate requires careful handling. While a specific safety data sheet (SDS) is not widely available, a robust safety profile can be constructed by analyzing its primary functional groups: the organic nitrile and the pyridine moiety.

Hazard Assessment:

-

Toxicity: Organic nitriles should be handled with caution due to their potential to be metabolized to cyanide. They are considered harmful if swallowed, inhaled, or absorbed through the skin.[14]

-

Irritation: The compound is expected to be an irritant to the eyes, skin, and respiratory system, similar to parent compounds like ethyl cyanoacetate.[14][15]

-

Environmental: Avoid release into the environment, as pyridine derivatives can have long-term adverse effects.[14]

Recommended Handling Procedures:

| Precaution | Specification | Rationale |

| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of vapors or dust.[15][16] |

| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves- Chemical safety goggles- Lab coat | To prevent skin and eye contact.[14][15] |

| Handling | Avoid contact with strong acids, bases, and oxidizing agents. Keep containers tightly closed when not in use.[14][16] | Contact with acids can liberate toxic gas.[14] |

| Spill Response | Absorb small spills with inert material (vermiculite, sand). Collect in a sealed container for disposal. | To contain the hazard and prevent environmental release.[14] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure proper environmental stewardship and safety. |

Conclusion

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a strategically important chemical intermediate whose value is defined by its synthetic versatility. The presence of three distinct, selectively addressable functional groups provides medicinal chemists with a powerful platform for generating diverse libraries of novel heterocyclic compounds. Its efficient synthesis via palladium catalysis and its demonstrated utility as a precursor to potent bioactive molecules, particularly 3-cyano-2-pyridones, secure its role as a key building block in the ongoing search for next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this compound to mitigate the risks associated with its organic nitrile functionality.

References

-

ChemSynthesis. (2024). ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]

-

PubChem - NIH. (n.d.). Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate. [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. [Link]

-

Wikipedia. (2024). Ethyl cyanoacetate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). [Link]

-

Fengchen Group Co., Ltd. (n.d.). China Ethyl Cyanoacetate Manufacturers Suppliers Factory. [Link]

-

IUCrData. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. [Link]

-

Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

-

PubChem - NIH. (n.d.). Ethyl 2-cyano-2-ethyl-3-methylhexanoate. [Link]

-

ResearchGate. (2020). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]

-

ResearchGate. (2013). Ethyl Cyanoacetate Reactions. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2013). (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

Sciforum. (2020). Synthesis of new aza-heterocyclic based on 2-pyridone. [Link]

-

Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

-

PubChemLite. (n.d.). Ethyl 2-cyano-2-(pyridin-2-yl)acetate. [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

-

ResearchGate. (2020). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]

-

ResearchGate. (2024). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. [Link]

-

OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

MolPort. (n.d.). Compound ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate. [Link]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

PubChem - NIH. (n.d.). 2-Cyanoethyl acetate. [Link]

-

ResearchGate. (2016). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sfdchem.com [sfdchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. sciforum.net [sciforum.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. aksci.com [aksci.com]

- 16. solutions.covestro.com [solutions.covestro.com]

Ethyl 2-cyano-2-pyridin-3-YL-acetate structural formula

An In-Depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate: Synthesis, Characterization, and Chemical Reactivity

Executive Summary

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a functionalized pyridine derivative, it incorporates a structural motif prevalent in numerous pharmacologically active molecules. This guide provides a comprehensive technical overview of its structural properties, detailed synthesis protocols, and an analysis of its chemical reactivity and synthetic potential. We will explore two primary synthetic routes: a highly efficient palladium-catalyzed α-arylation and a conceptual two-step approach involving a Knoevenagel condensation followed by reduction. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile chemical building block.

Chapter 1: Introduction to Ethyl 2-cyano-2-(pyridin-3-yl)acetate

Overview and Significance

α-Cyano-α-arylacetates are a class of organic molecules characterized by a central carbon atom bonded to a cyano group, an ester, and an aromatic ring. This arrangement results in a highly activated methylene proton, making these compounds exceptionally versatile intermediates in carbon-carbon bond formation. The electron-withdrawing nature of both the cyano and ester groups facilitates deprotonation, enabling a wide range of nucleophilic addition and substitution reactions.

The incorporation of a pyridin-3-yl moiety introduces a key pharmacophore. The pyridine ring is a common feature in drug discovery, capable of forming hydrogen bonds and participating in π-stacking interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic profile.

Context in Medicinal Chemistry

The pyridin-3-yl structure is a core component of several important therapeutic agents. For instance, Abiraterone, a crucial drug for treating castration-resistant prostate cancer, features this moiety, which is essential for its mechanism of action—the inhibition of the CYP17A1 enzyme.[1] While early investigation might suggest Ethyl 2-cyano-2-(pyridin-3-yl)acetate as a direct precursor for such molecules, a deeper analysis of established synthetic routes reveals that the pyridine ring in Abiraterone is typically introduced via a Suzuki coupling reaction using diethyl(3-pyridyl)borane.[2][3][4]

Nevertheless, the title compound remains a valuable building block for generating novel molecular scaffolds. Its structure allows for diverse chemical modifications, making it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Chapter 2: Physicochemical Properties and Structural Elucidation

Molecular Structure

The structural formula of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is C₁₀H₁₀N₂O₂.[3][5] The molecule consists of a central quaternary carbon atom attached to a pyridine ring at the 3-position, a cyano group (-C≡N), an ethyl ester group (-COOCH₂CH₃), and a hydrogen atom.

Caption: 2D Structural representation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Physicochemical Data

The key physicochemical properties of the compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 39266-24-5 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][5] |

| Molecular Weight | 190.20 g/mol | [3][5] |

| Melting Point | 103-104 °C | |

| Boiling Point (Predicted) | 333.8 ± 27.0 °C | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.03 ± 0.12 | |

| SMILES | CCOC(=O)C(C#N)C1=CN=CC=C1 | [5] |

| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYAD | [5] |

Spectral Analysis (Predicted)

Experimental spectral data for this specific compound is not widely published. However, based on its structure, the following characteristic peaks in ¹H and ¹³C NMR spectra can be predicted.

-

¹H NMR:

-

Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C2 (adjacent to N) would be the most deshielded, followed by the proton at C6.

-

Methine Proton (α-carbon): A singlet around δ 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent pyridine ring, cyano, and ester groups.

-

Ethyl Ester Protons: A quartet around δ 4.2 ppm (-OCH₂-) and a triplet around δ 1.2 ppm (-CH₃).

-

-

¹³C NMR:

-

Ester Carbonyl: A signal around δ 165-170 ppm.

-

Cyano Carbon: A signal around δ 115-120 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).

-

α-Carbon: A signal around δ 40-50 ppm.

-

Ethyl Ester Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C=N and C=C Stretches (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

-

Chapter 3: Synthesis Methodologies

The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate can be approached through several routes. The most direct and efficient method reported is the palladium-catalyzed α-arylation of ethyl cyanoacetate.

Route 1: Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate

This method involves the direct coupling of an aryl halide (3-bromopyridine) with the active methylene compound (ethyl cyanoacetate) and represents a powerful strategy for forming the key C-C bond.

Causality and Expertise: The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), is critical. This ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents β-hydride elimination. Potassium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the ethyl cyanoacetate, forming the necessary carbanion for the coupling reaction.

Caption: Workflow for Palladium-Catalyzed Synthesis.

Experimental Protocol: (Based on Wang, X. et al., J. Org. Chem., 2008)[2]

-

Inert Atmosphere: To an oven-dried flask, add 1,1'-bis(diphenylphosphino)ferrocene (dppf) and palladium(II) acetate. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: Add potassium tert-butoxide, followed by the solvent (1,4-dioxane). Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Add 3-bromopyridine and ethyl cyanoacetate to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Trustworthiness: This protocol is based on a peer-reviewed publication and utilizes a well-established catalytic system. The progress can be reliably monitored by standard chromatographic techniques. The reported yield for this method is high, often around 85%.[2]

Route 2: Knoevenagel Condensation and Subsequent Reduction

A plausible, though less direct, alternative involves a two-step sequence. First, a Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate, followed by a selective reduction of the resulting α,β-unsaturated double bond.

Causality and Expertise: The Knoevenagel condensation is a classic C-C bond-forming reaction catalyzed by a weak base like piperidine or ammonium acetate.[6][7][8] The base facilitates the deprotonation of ethyl cyanoacetate, which then acts as a nucleophile attacking the aldehyde carbonyl group. Subsequent dehydration yields the conjugated product, Ethyl 2-cyano-3-(3-pyridyl)acrylate. The second step, the selective reduction of the C=C double bond without affecting the pyridine ring, cyano, or ester groups, is the primary challenge of this route. Catalytic hydrogenation using specific catalysts (e.g., H₂/Pd on calcium carbonate poisoned with lead, known as Lindlar's catalyst) or transfer hydrogenation could achieve this transformation.

Caption: Conceptual Two-Step Synthesis via Knoevenagel Condensation.

Experimental Protocol (Step 1: Knoevenagel Condensation):

-

Mixing: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.[6]

-

Isolation: Upon completion, cool the mixture. The product, being more conjugated, is often a solid and may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure and purify by recrystallization.

Chapter 4: Safety, Handling, and Storage

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat is required.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Wash thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6]

-

Chapter 5: Conclusion and Future Outlook

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a synthetically accessible and highly versatile chemical intermediate. The palladium-catalyzed α-arylation provides an efficient and direct route to its synthesis, showcasing modern cross-coupling technology. While not a direct precursor in the industrial synthesis of Abiraterone, its structural components and reactive sites make it an attractive starting point for the exploration of new chemical space. The active methine proton, along with the cyano and ester functionalities, can be readily manipulated to generate a diverse array of novel pyridine-containing compounds. For drug development professionals, this compound represents a valuable tool for building libraries aimed at discovering next-generation therapeutics.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl cyanoacetate.

-

ChemSynthesis. (n.d.). ethyl 2-cyano-2-pyridin-3-ylacetate. Retrieved from [Link]

- Wang, X., Guram, A., Bunel, E., Cao, G.-Q., Allen, J. R., & Faul, M. M. (2008). Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate. The Journal of Organic Chemistry, 73(4), 1643–1646.

- TCI Chemicals. (2025). Safety Data Sheet: 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Liu, Y., et al. (n.d.). Research on the synthesis and characterization of abiraterone acetate.

- Google Patents. (n.d.). CN103665085A - Improved abiraterone acetate synthesis method.

- Ma, S., Li, J., Tang, H., & Xu, F. (2018).

-

Chegg.com. (2019). Solved EXPERIMENT 13 THE KNOEVENAGEL CONDENSATION. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-CYANO-2-(PERHYDRO-4-OXOPYRIMIDIN-2-YLIDENE)-ACETATE. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

- ACS Publications. (2008). Synthesis of (+)-Casuarine. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium(0)-Catalyzed Synthesis of Chiral Ene-allenes Using Alkenyl Trifluoroborates. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate. Retrieved from [Link]

-

All Journals. (n.d.). Journal of organic chemistry 2008, 73(17):6909-6912. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Diastereoselective Coupling of Propargylic Oxiranes with Terminal Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines | Request PDF. Retrieved from [Link]

-

AWS. (n.d.). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Retrieved from [Link]

-

Sciforum. (2024). Synthesis of new aza-heterocyclic based on 2-pyridone. Retrieved from [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN103665085A - Improved abiraterone acetate synthesis method - Google Patents [patents.google.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. fishersci.com [fishersci.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Enantioselective Synthesis of Trisubstituted Allenyl–B(pin) Compounds by Phosphine–Cu-Catalyzed 1,3-Enyne Hydroboration. Insights Regarding Stereochemical Integrity of Cu–Allenyl Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed Knoevenagel condensation, detailing both conventional and modern microwave-assisted methodologies. This document delves into the mechanistic underpinnings of the catalysis, offers detailed experimental protocols, and discusses alternative synthetic strategies. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical insights for the successful and reproducible synthesis of the title compound.

Introduction: The Significance of Ethyl 2-cyano-2-(pyridin-3-yl)acetate

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyridine moiety is a common feature in many approved drugs, and the cyanoacetate functionality provides a versatile handle for further chemical transformations. Derivatives of this compound have been investigated for a range of biological activities, making its efficient and reliable synthesis a topic of considerable interest to the scientific community. This guide aims to provide a thorough understanding of its synthesis, empowering researchers to confidently produce this important molecule in a laboratory setting.

The Knoevenagel Condensation: A Primary Synthetic Route

The most common and direct route to Ethyl 2-cyano-2-(pyridin-3-yl)acetate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst.[1]

Reaction Overview

The overall transformation involves the reaction of 3-pyridinecarboxaldehyde with ethyl cyanoacetate, leading to the formation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and water.

Caption: Overall reaction for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Mechanistic Insights: The Role of the Catalyst

The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases are generally preferred to avoid the self-condensation of the aldehyde.[1] Two commonly used catalysts are piperidine and ammonium acetate.

-

Piperidine Catalysis: Piperidine, a secondary amine, is a highly effective catalyst for the Knoevenagel condensation. The mechanism is thought to proceed through the formation of an iminium ion from the reaction of piperidine with the aldehyde. This iminium ion is more electrophilic than the aldehyde itself, facilitating the attack by the enolate of ethyl cyanoacetate. The catalyst is regenerated at the end of the reaction cycle.

Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

-

Ammonium Acetate Catalysis: Ammonium acetate is another effective catalyst, particularly in solvent-free and microwave-assisted conditions. It is believed to act as a source of ammonia in situ, which can then participate in a similar catalytic cycle involving the formation of an iminium intermediate.

Comparative Analysis of Synthetic Protocols

The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate can be achieved through conventional heating or by utilizing microwave irradiation for a more rapid process.

| Parameter | Conventional Method (Piperidine-catalyzed) | Microwave-Assisted Method (Ammonium Acetate-catalyzed) |

| Catalyst | Piperidine | Ammonium Acetate |

| Solvent | Ethanol | Solvent-free |

| Temperature | Room Temperature to Reflux | Microwave Irradiation |

| Reaction Time | ~8 hours[2] | 20-60 seconds[2] |

| Yield | Good (exact yield for title compound not specified, but analogous reactions report high yields) | High (exact yield for title compound not specified, but analogous reactions report high yields)[2] |

Experimental Protocols

Protocol 1: Conventional Synthesis with Piperidine Catalyst

This protocol represents a standard and reliable method for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.[2]

-

Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution.[2]

-

Stir the reaction mixture at room temperature for approximately 8 hours.[2] The reaction can be gently heated to reflux to decrease the reaction time, if necessary.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[2]

Protocol 2: Microwave-Assisted Synthesis with Ammonium Acetate Catalyst

This protocol offers a significantly faster and more environmentally friendly approach.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Microwave-safe reaction vessel

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, mix 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of ammonium acetate.[2]

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture for 20-60 seconds.[2]

-

Monitor the reaction for completion.

-

After cooling, the product can be isolated and purified, typically by recrystallization.

Caption: Workflow for the microwave-assisted synthesis.

Alternative Synthetic Route: Palladium-Catalyzed Cyanation

An alternative approach to Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves a palladium-catalyzed cyanation reaction. This method is particularly useful if 3-halopyridine precursors are more readily available than 3-pyridinecarboxaldehyde. One reported synthesis starts from 3-pyridyl bromide and ethyl cyanoacetate.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. For instance, a reaction has been reported using palladium diacetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and potassium tert-butoxide as the base in 1,4-dioxane at 70°C, affording the product in 85% yield.[3]

Characterization of Ethyl 2-cyano-2-(pyridin-3-yl)acetate

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol [4]

-

Appearance: Expected to be a solid or oil.

-

Melting Point: Not available in the searched literature.

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the methine proton, and signals in the aromatic region for the pyridine ring.

-

¹³C NMR: Expected signals would include those for the ethyl group, the nitrile carbon, the ester carbonyl carbon, the methine carbon, and the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would be expected for the nitrile (C≡N) stretch (around 2220 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-H and C=C/C=N stretches from the aromatic ring.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

3-Pyridinecarboxaldehyde: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]

-

Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1]

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

References

- PubChem. (n.d.). Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate. National Center for Biotechnology Information.

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- ChemicalBook. (n.d.). ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis.

- Benchchem. (n.d.). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.

- ResearchGate. (n.d.). Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield.

- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E) -.

- ResearchGate. (n.d.). Ethyl cyanoacetate mediated palladium catalyzed synthesis of benzonitriles.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet.

- PubChem. (n.d.). Ethyl 2-cyano-2-(pyridin-2-yl)acetate. National Center for Biotechnology Information.

- ChemScene. (n.d.). Ethyl 2-(3-cyanopyridin-2-yl)acetate.

- ChemSynthesis. (n.d.). ethyl 2-cyano-2-pyridin-3-ylacetate.

- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- MDPI. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.

- Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.

- NIST. (n.d.). Ethyl cyanoacetate. National Institute of Standards and Technology.

- ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 13C NMR spectrum.

- RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

- PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

- ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

- chemicalbook. (n.d.). (3-CYANO-PYRIDIN-2-YL)-ACETIC ACID ETHYL ESTER synthesis.

- PubMed. (n.d.). Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides.

- ResearchGate. (n.d.). FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures..

- ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Sciforum. (2024). Synthesis of new aza-heterocyclic based on 2-pyridone.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.

- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from a valid URL. Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist*.

Sources

Ethyl 2-cyano-2-pyridin-3-YL-acetate CAS number 39266-24-5

An In-Depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate (CAS 39266-24-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, chemical reactivity, and strategic applications in the development of complex molecular architectures and pharmacologically active agents.

Introduction and Strategic Importance

Ethyl 2-cyano-2-(pyridin-3-yl)acetate, registered under CAS number 39266-24-5, is a specialized chemical intermediate valued for its unique structural features.[1] The molecule incorporates a pyridine ring, a nitrile group, and an ester functionality, all of which serve as versatile handles for subsequent chemical transformations. The pyridine motif is a ubiquitous scaffold in numerous approved drugs and biologically active compounds, making its derivatives highly sought after in pharmaceutical research.[2] This guide serves as a senior application scientist's perspective on maximizing the utility of this reagent, grounded in established chemical principles and synthetic methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of Ethyl 2-cyano-2-(pyridin-3-yl)acetate are summarized below.

| Property | Value | Reference |

| CAS Number | 39266-24-5 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 190.20 g/mol | [1][4] |

| IUPAC Name | ethyl 2-cyano-2-pyridin-3-ylacetate | [] |

| Synonyms | RARECHEM AK ML 0006, 2-cyano-2-(3-pyridinyl)acetic acid ethyl ester, ethyl 2-cyano-2-(3-pyridyl)acetate | [][6] |

| Melting Point | 103-104 °C | [6] |

| Boiling Point | 333.8±27.0 °C (Predicted) | [6] |

| Density | 1.169±0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.03±0.12 (Predicted) | [6] |

| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYSA-N | [] |

While specific, detailed spectroscopic data for this exact compound is not broadly published, its structure allows for predictable signals. In ¹H NMR spectroscopy, one would expect signals corresponding to the ethyl group (a triplet and a quartet), the methine proton (a singlet), and distinct aromatic protons of the 3-substituted pyridine ring. The ¹³C NMR would show characteristic peaks for the nitrile, ester carbonyl, and the carbons of the ethyl and pyridine moieties. Infrared (IR) spectroscopy would prominently feature a sharp absorption band for the nitrile (C≡N) group around 2200-2250 cm⁻¹ and a strong carbonyl (C=O) stretch from the ester group around 1730-1750 cm⁻¹.

Validated Synthesis Methodology

The construction of the C-C bond between the pyridine ring and the cyanoacetate moiety is the critical step in synthesizing this molecule. The most authoritative and efficient method reported is a palladium-catalyzed cross-coupling reaction.

Protocol: Palladium-Catalyzed Arylation of Ethyl Cyanoacetate

This procedure provides a reliable pathway to Ethyl 2-cyano-2-(pyridin-3-yl)acetate from commercially available starting materials.[7] The choice of a palladium catalyst is deliberate; palladium complexes are exceptionally effective at catalyzing C-C bond formation between aryl halides (or triflates) and nucleophiles, a class of reactions broadly known as cross-coupling reactions.

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: To a flame-dried reaction vessel, add 3-Pyridyl bromide (1.0 eq), Ethyl cyanoacetate (1.2-1.5 eq), palladium diacetate (Pd(OAc)₂, 0.02-0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03-0.06 eq). The use of an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent. Dioxane is an excellent choice due to its high boiling point and ability to dissolve both the organic substrates and the organometallic catalyst complex. Subsequently, add potassium tert-butylate (K-OtBu, 2.0-2.5 eq) as the base.[7]

-

Reaction Execution: Heat the reaction mixture to 70 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Causality and Trustworthiness of the Protocol:

-

The Catalyst System: The combination of palladium diacetate and the dppf ligand forms a highly active catalytic species. The bulky dppf ligand promotes the crucial reductive elimination step that forms the desired C-C bond and regenerates the active catalyst, ensuring an efficient catalytic cycle.

-

The Base: Potassium tert-butylate is a strong, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of ethyl cyanoacetate, generating the carbanion nucleophile required for the cross-coupling reaction. Its strength ensures a sufficient concentration of the active nucleophile, driving the reaction forward.

-

Self-Validation: The protocol's trustworthiness is established by its reliance on a well-understood and robust catalytic cycle. Progress is easily monitored, and the final product's identity can be unequivocally confirmed by standard spectroscopic methods (NMR, MS), validating the outcome.

Synthesis Workflow Diagram

Caption: Workflow for the palladium-catalyzed synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The strategic value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in the orthogonal reactivity of its functional groups. The α-carbon, flanked by both a nitrile and an ester, is acidic and can be deprotonated to form a nucleophile for further C-C bond formation. The ester and nitrile groups themselves are gateways to a variety of other functionalities.

Key Reactive Sites:

-

α-Carbon: Can be alkylated or acylated.

-

Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

-

Pyridine Ring: Can undergo N-alkylation, N-oxidation, or electrophilic substitution (though often challenging).

This multi-faceted reactivity allows for its use in cascade or multicomponent reactions to rapidly build molecular complexity, a highly desirable attribute in modern drug discovery.[8]

Diagram of Key Reactive Sites

Caption: Key functional groups and reactive sites on the molecule.

Applications in Medicinal Chemistry

Pyridine derivatives are integral to pharmaceutical science, and intermediates like Ethyl 2-cyano-2-(pyridin-3-yl)acetate are crucial for their synthesis.[2] This building block is particularly useful for constructing complex heterocyclic systems, which are often the core of pharmacologically active molecules targeting a range of diseases.[2][9]

-

Scaffold for Heterocyclic Synthesis: The compound is an ideal precursor for synthesizing fused ring systems like quinolizines or other polyfunctional pyridines.[8][10][11] These scaffolds are found in compounds developed as IKK-β inhibitors (for inflammatory diseases) and HIV-1 reverse transcriptase inhibitors.[2]

-

Intermediate for API Development: Its structural features make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially for drugs targeting neurological and cardiovascular diseases.[9] The ability to selectively modify the ester, nitrile, or pyridine moiety allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization.

Conceptual Workflow in Drug Discovery

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, particularly ethyl cyanoacetate, provides a strong basis for safe handling protocols.

| Hazard Category | GHS Information & Handling Recommendations | Reference |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [12] |

| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [12][13][14] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. | [13][15] |

| Personal Protection | Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. | [13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6] |

Conclusion

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a high-value, versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring multiple, orthogonally reactive functional groups, makes it an ideal starting point for the construction of complex molecular architectures. The robust and reliable palladium-catalyzed synthesis protocol ensures its accessibility. By leveraging the reactivity of the nitrile, ester, and pyridine moieties, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

-

Molekula. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE | 39266-24-5. [Link]

-

MySkinRecipes. Ethyl 2-(3-cyanopyridin-2-yl)acetate. [Link]

-

ChemSynthesis. ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]

-

IUCr Journals. (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

-

Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

Royal Society of Chemistry. An environmentally benign cascade reaction.... [Link]

-

ResearchGate. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility.... [Link]

-

PubChem. Ethyl 2-cyano-2-(hydroxyimino)acetate. [Link]

-

PubChemLite. Ethyl 2-cyano-2-(pyridin-2-yl)acetate. [Link]

-

National Institutes of Health. Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 39266-24-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 6. 39266-24-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Ethyl 2-(3-cyanopyridin-2-yl)acetate [myskinrecipes.com]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. meridianbioscience.com [meridianbioscience.com]

Physical and chemical properties of Ethyl 2-cyano-2-pyridin-3-YL-acetate

An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate

Introduction: A Versatile Heterocyclic Building Block

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a key intermediate in organic synthesis, valued for its unique combination of functional groups. As a derivative of both pyridine and ethyl cyanoacetate, it possesses a rich chemical reactivity profile that makes it an essential scaffold in the development of complex molecular architectures. The strategic placement of the cyano and ester groups on the α-carbon, adjacent to a pyridine ring, provides multiple reaction sites for elaboration. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications, designed for researchers and professionals in medicinal chemistry and drug development. Understanding the nuanced properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Compound Identification and Core Properties

Accurate identification is the foundation of reproducible science. The fundamental identifiers and physicochemical properties of Ethyl 2-cyano-2-(pyridin-3-yl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39266-24-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| IUPAC Name | ethyl 2-cyano-2-(pyridin-3-yl)acetate | [3] |

| Synonyms | 2-cyano-2-(3-pyridinyl)acetic acid ethyl ester, ethyl 2-cyano-2-(3-pyridyl)acetate | [3] |

| Physical State | Solid (predicted) | |

| Melting Point | 103-104 °C | [3] |

| Boiling Point | 333.8±27.0 °C (Predicted) | [3] |

| Density | 1.169±0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.03±0.12 (Predicted) | [3] |

Chemical Structure and Reactivity Analysis

The molecule's utility stems from its distinct reactive centers. The electron-withdrawing nature of the adjacent cyano and ester groups significantly increases the acidity of the α-carbon proton, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a base or nucleophile, while the nitrile and ester groups offer pathways for hydrolysis, reduction, or addition reactions.

Caption: Key reactive sites on Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Spectroscopic Signature for Structural Verification

Confirmation of the molecular structure is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl ester group. The single proton on the α-carbon will appear as a singlet. The four protons on the pyridine ring will present as complex multiplets in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the methyl and methylene carbons of the ethyl group, the α-carbon, the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), and the five unique carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=O (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O (Ester): A strong peak in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H & C=C: Multiple bands characteristic of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 190.20.

Synthesis and Purification Protocol

The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is commonly achieved via a nucleophilic substitution reaction. One established method involves the coupling of 3-bromopyridine with ethyl cyanoacetate.[4]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by the spectroscopic methods detailed above.

Causality: The choice of a palladium catalyst and a suitable ligand is crucial for facilitating the C-C bond formation between the sp²-hybridized carbon of the pyridine ring and the nucleophilic α-carbon of the ethyl cyanoacetate. The base is essential for deprotonating the ethyl cyanoacetate to generate the active nucleophile.

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl cyanoacetate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq) to a round-bottom flask containing a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture. The base is strong enough to deprotonate the ethyl cyanoacetate without promoting significant side reactions.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by TLC until the starting material (3-bromopyridine) is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups makes Ethyl 2-cyano-2-(pyridin-3-yl)acetate a valuable precursor in medicinal chemistry.

-

Scaffold for Heterocycle Synthesis: The reactive α-carbon and the nitrile group can participate in cyclization reactions to form a variety of complex heterocyclic systems. For example, similar cyanoacetate derivatives are used to synthesize pyridone and dihydropyridine structures, which are common motifs in biologically active compounds.[5][6][7]

-

Potassium Channel Openers: The pyridinecarboxamidine moiety, which can be derived from precursors like this, has been explored in the development of potent antihypertensive agents that act as potassium channel openers.[8]

-

Anticancer Agents: The 3-cyano-2(1H)-pyridone scaffold, accessible from reactions involving ethyl cyanoacetate, has been investigated for its anticancer properties.[7] The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Safety and Handling

While specific toxicity data for this compound is limited, its constituent functional groups warrant careful handling. It should be treated as a potentially hazardous substance.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Hazards of Related Compounds: The parent compound, ethyl cyanoacetate, is considered hazardous. It can be harmful if swallowed, inhaled, or absorbed through the skin, and causes irritation to the eyes, respiratory system, and skin.[10][11] Contact with acids can liberate toxic gas.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 2-cyano-2-(pyridin-3-yl)acetate is more than a simple chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers aiming to construct novel molecules with significant biological potential. This guide provides the foundational knowledge required to handle, synthesize, and strategically employ this compound in advanced research and development programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13050104, Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate. PubChem. ([Link])

-

ChemSynthesis. ethyl 2-cyano-2-pyridin-3-ylacetate. ([Link])

-

Wikipedia. Ethyl cyanoacetate. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. PubChem. ([Link])

-

Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). ([Link])

-

IUCr Journals. (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate. ([Link])

-

ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 219224, 2-Cyanoethyl acetate. PubChem. ([Link])

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. ([Link])

-

Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ([Link])

-

ResearchGate. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. ([Link])

-

PubChemLite. Ethyl 2-cyano-2-(pyridin-2-yl)acetate. ([Link])

-

mzCloud. Ethyl 2-cyano-2-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazono]acetate. ([Link])

-

mzCloud. Ethyl 2-cyano-2-[4-(hydroxymethyl)-5-phenyl-1,3-oxazolan-2-yliden]acetate. ([Link])

-

Cleanchem. Ethyl 2-(pyridin-3-yl-d4)acetate. ([Link])

-

PubMed. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. ([Link])

-

Green Chemistry (RSC Publishing). An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water. ([Link])

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. ([Link])

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 39266-24-5 CAS MSDS (ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

Biological Activities of Ethyl 2-cyano-2-(pyridin-3-yl)acetate Derivatives: A Synthetic and Pharmacological Overview

An In-depth Technical Guide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the ethyl 2-cyano-2-(pyridin-3-yl)acetate scaffold represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The unique arrangement of a pyridine ring, a cyano group, and an ethyl acetate moiety provides a reactive and adaptable framework for the synthesis of a diverse array of molecules. This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these derivatives. We will delve into their potent anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed mechanistic insights, structure-activity relationship (SAR) analyses, and validated experimental protocols. The content herein is synthesized from authoritative sources to provide a field-proven perspective for professionals engaged in drug discovery and development.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its presence is often associated with a wide spectrum of biological and pharmacological activities, making it a privileged scaffold in medicinal chemistry.[2] When functionalized to form 3-cyano-2-pyridone structures, derived from precursors like ethyl 2-cyano-2-(pyridin-3-yl)acetate, these compounds gain significant attention for their therapeutic potential.[3][4] This guide focuses specifically on this class of derivatives, elucidating the chemical strategies used to create them and the diverse biological activities they exhibit.

Synthetic Pathways: From Precursors to Bioactive Molecules

The principal method for synthesizing the core structure and its derivatives is the Knoevenagel condensation , a reliable carbon-carbon bond-forming reaction.[5] This reaction typically involves the base-catalyzed condensation of an aldehyde (like 3-pyridinecarboxaldehyde) with an active methylene compound such as ethyl cyanoacetate.[5]

Variations of this approach, including one-pot, multi-component reactions, are widely employed to generate diverse libraries of derivatives. These reactions can involve condensing a ketone, an aldehyde, and ethyl cyanoacetate with a source of ammonia, like ammonium acetate, often under reflux conditions.[6][7] This efficient strategy allows for the rapid assembly of complex and highly functionalized pyridone heterocycles.[8]

General Experimental Protocol: Knoevenagel Condensation

The following protocol describes a conventional method for synthesizing an ethyl 2-cyano-3-(pyridin-3-yl)acrylate, a direct precursor or analogue to the target derivatives.

Objective: To synthesize Ethyl 2-cyano-3-(pyridin-3-yl)acrylate.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl cyanoacetate[9]

-

Ethanol

-

Piperidine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution. The piperidine acts as a basic catalyst to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation.

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitor the reaction's progress by TLC to confirm the consumption of the starting materials.

-

Upon completion, remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[5]

Synthesis Workflow Visualization

The general workflow for the synthesis is depicted below. This process highlights the key stages from reaction setup to final product purification.

Caption: General workflow for Knoevenagel condensation synthesis.

Anticancer Activity: A Prominent Therapeutic Avenue

One of the most extensively studied biological activities of this class of compounds is their anticancer potential. Research has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatic adenocarcinoma (HepG2).[10][11][12]

Mechanism of Action

The anticancer effects of these derivatives are often attributed to the inhibition of key signaling proteins involved in cancer cell survival and proliferation. Several studies have identified specific molecular targets:

-

PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported as inhibitors of PIM-1, an oncogenic serine/threonine kinase that plays a crucial role in promoting cancer cell survival.[10][11]

-

VEGFR-2/HER-2 Inhibition: Some cyanopyridone and fused pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in anti-angiogenesis and cancer therapy.[12]

Structure-Activity Relationship (SAR)

The antiproliferative potency of these derivatives is highly dependent on their substitution patterns. Key findings include:

-

Aromatic Substituents: The presence of a para-fluoro substituent on a phenyl ring attached to the pyridone moiety has been shown to enhance cytotoxic activity against lung carcinoma cells.[10]

-

Functional Groups: The presence and position of groups like -OCH₃, -OH, and -C=O can significantly enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[13]

-

Fused Ring Systems: Fused pyridopyrimidine analogs have been identified as potent VEGFR-2 inhibitors, demonstrating that extending the heterocyclic system can be a viable strategy for enhancing potency.[12]

In Vitro Cytotoxicity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | A549 (Lung) | 0.83 µg/mL | [10] |

| 7b | A549 (Lung) | 0.87 µg/mL | [10] |

| 5a | MCF-7 (Breast) | 1.77 | [12] |

| 5e | MCF-7 (Breast) | 1.39 | [12] |

| 6b | HepG2 (Liver) | 2.68 | [12] |

| 4e | AMGM5 (Glioblastoma) | 374.5 | [6] |

| 4a | HeLa (Cervical) | 558.5 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of synthesized compounds against a cancer cell line.